molecular formula C19H18N6O B10915504 N-(1-benzyl-1H-pyrazol-4-yl)-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-(1-benzyl-1H-pyrazol-4-yl)-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10915504
M. Wt: 346.4 g/mol
InChI Key: RIUFBJHYQLTRFY-UHFFFAOYSA-N
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Description

N~4~-(1-Benzyl-1H-pyrazol-4-yl)-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazole ring fused to a pyridine ring, with various substituents that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(1-Benzyl-1H-pyrazol-4-yl)-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the cyclocondensation of hydrazine derivatives with diketones to form the pyrazole ring, followed by further functionalization to introduce the pyridine ring and other substituents . Reaction conditions often involve the use of organic solvents such as ethanol or dimethylformamide (DMF) and catalysts like palladium or nickel .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and scalability. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize yield and minimize waste .

Chemical Reactions Analysis

Types of Reactions

N~4~-(1-Benzyl-1H-pyrazol-4-yl)-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., ethanol, DMF), oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium, nickel) . Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and product yields .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo[3,4-b]pyridine derivatives, such as:

Uniqueness

N~4~-(1-Benzyl-1H-pyrazol-4-yl)-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets and pathways makes it a versatile compound for various research applications .

Properties

Molecular Formula

C19H18N6O

Molecular Weight

346.4 g/mol

IUPAC Name

N-(1-benzylpyrazol-4-yl)-1,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C19H18N6O/c1-13-8-16(17-10-20-24(2)18(17)22-13)19(26)23-15-9-21-25(12-15)11-14-6-4-3-5-7-14/h3-10,12H,11H2,1-2H3,(H,23,26)

InChI Key

RIUFBJHYQLTRFY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=NN(C2=N1)C)C(=O)NC3=CN(N=C3)CC4=CC=CC=C4

Origin of Product

United States

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